molecular formula C18H15N3O6S B11612750 2-({4-[(5-Methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}carbamoyl)benzoic acid CAS No. 68274-44-2

2-({4-[(5-Methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}carbamoyl)benzoic acid

Cat. No.: B11612750
CAS No.: 68274-44-2
M. Wt: 401.4 g/mol
InChI Key: LFZPOQZYPNVOOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({4-[(5-Methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}carbamoyl)benzoic acid is a complex organic compound that features a benzoic acid core substituted with a sulfamoyl group and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({4-[(5-Methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}carbamoyl)benzoic acid typically involves multiple steps. One common approach starts with the preparation of the oxazole ring, which can be synthesized via the Robinson–Gabriel synthesis by dehydrating 2-acylaminoketones . The benzoic acid derivative is then functionalized with a sulfamoyl group through a sulfonation reaction, followed by coupling with the oxazole ring under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability and cost-effectiveness. This includes the use of continuous flow reactors for the synthesis of oxazole rings and large-scale sulfonation and coupling reactions.

Chemical Reactions Analysis

Types of Reactions

2-({4-[(5-Methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}carbamoyl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxidized oxazoles, reduced amines, and halogenated derivatives of the original compound.

Scientific Research Applications

2-({4-[(5-Methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}carbamoyl)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-({4-[(5-Methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}carbamoyl)benzoic acid involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes, potentially inhibiting their activity by binding to the active site. The sulfamoyl group can enhance the compound’s binding affinity to its targets, leading to more effective inhibition.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-[(5-Methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl)benzoic acid
  • 2-(4-[(5-Methyl-1,2-oxazol-3-yl)carbamoyl]phenyl)benzoic acid
  • 2-(4-[(5-Methyl-1,2-oxazol-3-yl)amino]phenyl)benzoic acid

Uniqueness

2-({4-[(5-Methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}carbamoyl)benzoic acid is unique due to the presence of both the oxazole ring and the sulfamoyl group, which confer distinct chemical and biological properties

Properties

CAS No.

68274-44-2

Molecular Formula

C18H15N3O6S

Molecular Weight

401.4 g/mol

IUPAC Name

2-[[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]carbamoyl]benzoic acid

InChI

InChI=1S/C18H15N3O6S/c1-11-10-16(20-27-11)21-28(25,26)13-8-6-12(7-9-13)19-17(22)14-4-2-3-5-15(14)18(23)24/h2-10H,1H3,(H,19,22)(H,20,21)(H,23,24)

InChI Key

LFZPOQZYPNVOOV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.